Isotridecyl phosphate

CAS No.: 52933-07-0

Cat. No.: VC3901405

Molecular Formula: C13H31O5P

Molecular Weight: 298.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52933-07-0 |

|---|---|

| Molecular Formula | C13H31O5P |

| Molecular Weight | 298.36 g/mol |

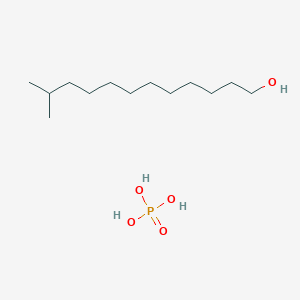

| IUPAC Name | 11-methyldodecan-1-ol;phosphoric acid |

| Standard InChI | InChI=1S/C13H28O.H3O4P/c1-13(2)11-9-7-5-3-4-6-8-10-12-14;1-5(2,3)4/h13-14H,3-12H2,1-2H3;(H3,1,2,3,4) |

| Standard InChI Key | BZZRUHJGDOBTJL-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCCCCCO.OP(=O)(O)O |

| Canonical SMILES | CC(C)CCCCCCCCCCO.OP(=O)(O)O |

Introduction

Chemical Synthesis and Production

Conventional Synthesis Methods

Isotridecyl phosphate is typically synthesized via the esterification of phosphoric acid with isotridecyl alcohol. A patent detailing phosphate ester production (US3346670A) highlights a novel approach involving phosphorus pentoxide () as the phosphating agent . Contrary to traditional methods requiring anhydrous conditions, this process introduces 0.001–3% water or mineral acids (e.g., , ) to catalyze the reaction, achieving higher conversion rates (up to 70% yield improvement) . The reaction proceeds as:

Key steps include maintaining temperatures of 70–95°C during addition and post-reaction heating at 120–130°C for 5 hours to ensure complete esterification .

Industrial-Scale Production

Large-scale production often employs continuous reactors to optimize heat distribution and minimize hydrolysis. Neutralization with potassium hydroxide yields derivatives like dipotassium isotridecyl phosphate (), which is valued for its solubility in aqueous systems. Post-synthesis purification involves solvent extraction or column chromatography to achieve purities exceeding 95% .

Physicochemical Properties

Isotridecyl phosphate’s utility stems from its distinct physical and chemical characteristics:

The compound’s acidic nature (pH ~2.5) and high thermal stability (>200°C) make it suitable for extreme-pressure environments . Its amphiphilic structure, combining a hydrophobic isotridecyl chain and hydrophilic phosphate group, underpins its surfactant behavior .

Derivatives and Related Compounds

Dipotassium Isotridecyl Phosphate

This derivative () is synthesized via neutralization of isotridecyl phosphate with KOH. It exhibits enhanced water solubility (≥100 g/L at 25°C) and is utilized in pH-sensitive formulations like hair conditioners.

Diisotridecyl Phosphate

Diisotridecyl phosphate (), a diester variant, offers superior hydrolytic stability. With a molecular weight of 478.67 g/mol, it is preferred in greases and hydraulic fluids operating above 150°C .

Ethoxylated Derivatives

PEGylated isotridecyl phosphates (e.g., PEG-9 isotridecyl phosphate, CAS 9046-01-9) combine ethylene oxide units with the phosphate group, enhancing emulsification in metalworking fluids. These derivatives exhibit HLB values of 10–12, ideal for stabilizing microemulsions .

Recent Advances and Future Directions

Recent DFT studies on analogous phosphate esters (e.g., tri-n-butyl phosphate) reveal that structural symmetry and dipole moments influence metal complexation efficiency . Applied to isotridecyl phosphate, these insights could optimize its use in nuclear fuel reprocessing or rare earth extraction.

Patent CN103224516A’s innovations in trioctyl phosphate synthesis suggest potential adaptations for isotridecyl variants, such as solvent-free esterification to reduce environmental footprint .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume